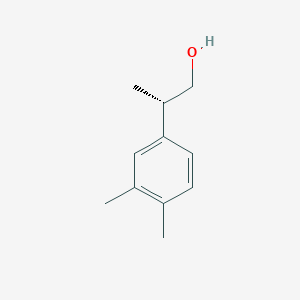
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol, also known as dextroamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is used to treat various medical conditions, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
作用机制
Dextroamphetamine acts as a central nervous system (CNS) stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft. This results in increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects
Dextroamphetamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and promotes weight loss. Dextroamphetamine can cause side effects such as insomnia, anxiety, and agitation.
实验室实验的优点和局限性
Dextroamphetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitters on behavior and cognition. Dextroamphetamine is also relatively easy to administer and has a well-established safety profile. However, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine can be addictive and has the potential for abuse, which can limit its use in lab experiments.
未来方向
There are several future directions for the study of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine. One area of research is the development of new formulations that can improve the delivery and duration of the drug's effects. Another area of research is the investigation of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine's potential in treating other medical conditions such as depression and anxiety. Finally, there is a need for more research on the long-term effects of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine use, particularly on brain function and cognitive performance.
Conclusion
In conclusion, (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, or (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, is a CNS stimulant that has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has several advantages for lab experiments, but its potential for abuse and addiction can limit its use. Further research is needed to explore the drug's potential in treating other medical conditions and to investigate its long-term effects on brain function and cognitive performance.
合成方法
The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride. The reaction yields a racemic mixture of amphetamine, which can be separated into its two enantiomers, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, and levoamphetamine, using chiral resolution techniques.
科学研究应用
Dextroamphetamine has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has also been studied for its potential in enhancing cognitive performance, such as memory and learning.
属性
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)
![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
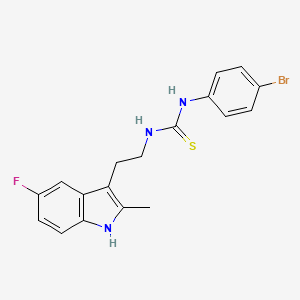
![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)
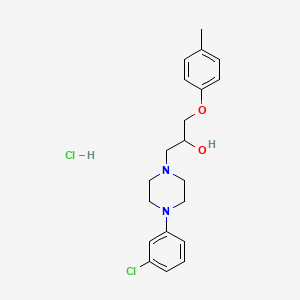
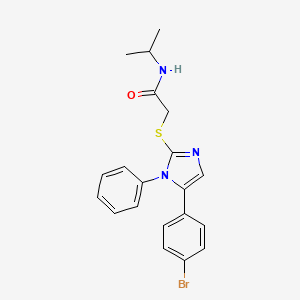
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
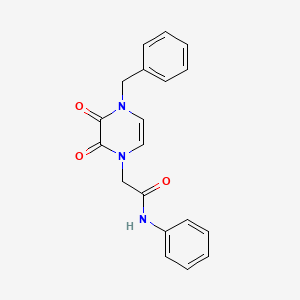
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)


